4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one 4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one
Brand Name: Vulcanchem
CAS No.: 6958-88-9
VCID: VC15909576
InChI: InChI=1S/C14H15N5O/c1-8-4-5-11(9(2)6-8)16-12-10-7-15-19(3)13(10)18-14(20)17-12/h4-7H,1-3H3,(H2,16,17,18,20)
SMILES:
Molecular Formula: C14H15N5O
Molecular Weight: 269.30 g/mol

4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one

CAS No.: 6958-88-9

Cat. No.: VC15909576

Molecular Formula: C14H15N5O

Molecular Weight: 269.30 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one - 6958-88-9

Specification

CAS No. 6958-88-9
Molecular Formula C14H15N5O
Molecular Weight 269.30 g/mol
IUPAC Name 4-(2,4-dimethylanilino)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-6-one
Standard InChI InChI=1S/C14H15N5O/c1-8-4-5-11(9(2)6-8)16-12-10-7-15-19(3)13(10)18-14(20)17-12/h4-7H,1-3H3,(H2,16,17,18,20)
Standard InChI Key AMDVKAJNATXZJR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=O)N2)C)C

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Profile

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₄H₁₅N₅O
Molecular Weight269.30 g/mol
LogP (Predicted)2.1 ± 0.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds2

The moderate lipophilicity (LogP ~2.1) suggests adequate membrane permeability, while hydrogen bonding capacity facilitates target engagement. The 2,4-dimethylanilino group contributes to π-π stacking interactions with aromatic residues in biological targets .

Synthetic Methodologies

Core Ring Construction

The pyrazolo[3,4-d]pyrimidine scaffold is typically assembled through cyclocondensation reactions. A generalized synthesis involves:

  • Pyrazole precursor preparation: Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate serves as common starting material .

  • Ring closure: Treatment with acetic anhydride induces cyclization to form the pyrazolo[3,4-d][1, oxazin-4-one intermediate .

  • Functional group manipulation: Subsequent reactions with nucleophiles (e.g., amines, hydrazines) introduce substituents at position 4 .

For 4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one specifically, key steps likely include:

  • Aminolysis of a chloro intermediate with 2,4-dimethylaniline

  • Methylation at position 1 using methyl iodide or dimethyl sulfate

  • Oxidation state control to maintain the 6-ketone functionality

Optimization Strategies

Recent advances employ green chemistry approaches:

  • Solvent-free conditions: Microwave-assisted synthesis reduces reaction times from hours to minutes

  • Catalytic systems: Palladium catalysts enable efficient C-N coupling for anilino group introduction

  • Protecting group-free routes: Direct amination strategies improve atom economy

Typical yields range from 45-75% depending on substitution pattern and purification methods . Chromatographic challenges arise from the compound's polarity – reverse-phase HPLC with C18 columns proves effective for final purification.

Biological Activities and Mechanisms

In Vitro Cytotoxicity

The compound demonstrates broad-spectrum antiproliferative activity across NCI-60 cancer cell lines, with GI₅₀ values spanning 0.018-9.98 μM . Notable sensitivity occurs in:

  • Breast cancer (MCF-7): IC₅₀ 0.032 μM

  • Non-small cell lung cancer (A549): 78% growth inhibition at 10 μM

  • Glioblastoma (U87): Induces ROS-mediated apoptosis at 5 μM

Mechanistic studies reveal dual targeting:

  • EGFR Tyrosine Kinase Inhibition: Competes with ATP binding (Kᵢ = 0.034 μM)

  • Sigma Receptor Modulation: σ-1 receptor antagonism (IC₅₀ = 1.2 μM) disrupts calcium signaling

Analgesic Properties

The sigma receptor interaction translates to central analgesic effects in murine models:

  • Tail-flick test: 65% pain threshold increase at 50 mg/kg

  • Formalin test: Reduces late-phase nociception by 40%

This dual analgesic/anticancer profile positions the compound as a potential adjuvant in cancer pain management.

Structure-Activity Relationships (SAR)

Critical structural determinants of activity include:

PositionModificationEffect on Activity
1Methyl → Ethyl↓ Cytotoxicity (2-fold)
42,4-Dimethylanilino → Anilino↓ EGFR affinity (5-fold)
6Ketone → Thione↑ Sigma receptor binding

The 2,4-dimethyl group on the anilino moiety enhances hydrophobic interactions in EGFR's pocket, while the 1-methyl group prevents metabolic oxidation .

Pharmacological Considerations

ADME Profile

  • Absorption: 85% oral bioavailability in rats (Cₘₐₓ = 1.2 μg/mL at 50 mg/kg)

  • Metabolism: Hepatic CYP3A4-mediated N-demethylation (major metabolite)

  • Excretion: Renal clearance (60%) with enterohepatic recirculation

Toxicity Profile

  • Acute toxicity: LD₅₀ > 500 mg/kg (mice, oral)

  • Genotoxicity: Negative in Ames test and micronucleus assay

  • Cardiotoxicity: No hERG channel inhibition at 10 μM

Comparative Analysis with Analogues

Representative analogues and their activities:

CompoundEGFR IC₅₀ (μM)σ-1 IC₅₀ (μM)
Parent compound0.034 1.2
4-Anilino derivative0.12 5.8
6-Thione analogue2.10.67
1-Ethyl substituted0.45 3.1

This data underscores the criticality of the 2,4-dimethylanilino group and 6-ketone for balanced dual activity.

Future Perspectives

Clinical Translation Challenges

  • Formulation: Poor aqueous solubility (0.12 mg/mL) necessitates nanoparticle delivery systems

  • Target selectivity: Need for isoform-specific sigma receptor modulators

  • Combination therapies: Synergy with PARP inhibitors observed in BRCA-mutated models

Synthetic Chemistry Opportunities

  • Asymmetric synthesis: Chiral analogues for σ receptor subtype selectivity

  • PROTAC conjugates: Targeted protein degradation via E3 ligase recruitment

  • 18F-labeled derivatives: PET tracers for tumor imaging

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